![molecular formula C20H23BrF3N3OS B2730689 (E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide CAS No. 1274948-47-8](/img/structure/B2730689.png)

(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

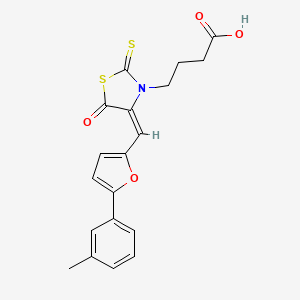

Description

(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide is a useful research compound. Its molecular formula is C20H23BrF3N3OS and its molecular weight is 490.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism and Exposure Assessment

Human Exposure and Metabolic Pathways : Studies have demonstrated that humans are exposed to carcinogenic HCAs like PhIP and MeIQx through cooked meats, with varying levels of these compounds found in urine samples of individuals consuming a normal diet. The metabolism of these compounds involves complex enzymatic pathways, including N-hydroxylation and O-glucuronidation, indicating significant bioactivation and detoxification processes in humans. For example, urinary metabolite profiles following consumption of cooked chicken showed the excretion of PhIP and its microbial metabolite PhIP-M1, highlighting the role of intestinal bacteria in metabolizing dietary carcinogens (Vanhaecke et al., 2008).

Genetic Polymorphisms and Carcinogen Activation : Research has explored the association between genetic polymorphisms in enzymes responsible for activating carcinogenic aromatic amines and the risk of cancer. These studies underline the significance of individual genetic variations in the metabolism of carcinogenic compounds and their role in cancer susceptibility (Ozawa et al., 2002).

Carcinogenic Potential and DNA Adduct Formation

Carcinogenicity and Mutagenicity : Investigations into the carcinogenicity of HCAs have shown their mutagenic and carcinogenic potential in both experimental animals and humans. The formation of DNA adducts, a critical event in chemical carcinogenesis, has been observed with HCAs intake, indicating a direct link between exposure to these compounds and the initiation of cancer. The study of hemoglobin adducts of aromatic amines in smokers further elucidates the exposure to carcinogens through tobacco use and its correlation with cancer risk (Bryant et al., 1988).

Dietary Assessment and Exposure : A pilot study focusing on the dietary assessment of xenobiotics derived from food processing highlighted the intake of HCAs and PAHs predominantly from meat and meat products. This research emphasizes the need for understanding dietary habits and cooking methods as major determinants of exposure to these carcinogens, urging for adjustments in intake levels as recommended by health agencies (Zapico et al., 2022).

Propriétés

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methyl N'-[(E)-[4-(2-methylpropyl)phenyl]methylideneamino]carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3OS.BrH/c1-14(2)11-15-3-5-16(6-4-15)12-25-26-19(24)28-13-17-7-9-18(10-8-17)27-20(21,22)23;/h3-10,12,14H,11,13H2,1-2H3,(H2,24,26);1H/b25-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRHKDZEKHCIKP-CYUVEUGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=NN=C(N)SCC2=CC=C(C=C2)OC(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=N/N=C(\N)/SCC2=CC=C(C=C2)OC(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2730606.png)

![5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2730611.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)

![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)